N,N-dimethylpyrrolidine-3-carboxamide
Overview
Description
N,N-dimethylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C₇H₁₄N₂O . It is also known by its hydrochloride salt form (CAS Number: 1211573-00-0 ). The compound belongs to the class of pyrrolidine derivatives and is used in various applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of N,N-dimethylpyrrolidine (a tertiary amine) with isobutyl chloroformate (a carbonyl chloride). The reaction proceeds through an acylation process, resulting in the formation of the carboxamide. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrolidine ring with two methyl groups attached to the nitrogen atom. The carboxamide functional group is connected to the third carbon of the pyrrolidine ring. The hydrochloride salt form adds a chloride ion to the compound. Refer to the chemical formula for a visual representation .
Scientific Research Applications
Antituberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides and Their Role in Antituberculosis : A set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated significant in vitro anti-tuberculosis activity against various strains, including multi- and extensive drug-resistant strains. These compounds are notable for their selective potency against drug-resistant tuberculosis and encouraging pharmacokinetics (Moraski et al., 2011).
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides in Tuberculosis Treatment : A series of these carboxamides were synthesized and showed excellent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, including multidrug-resistant strains. One compound, in particular, displayed acceptable safety and pharmacokinetic properties, suggesting a new direction for antituberculosis drug development (Wu et al., 2016).
Cancer Research and Treatment
- [18F]SU11248 as a Cancer Tyrosine Kinase Imaging Agent : The synthesis of a compound featuring a pyrrole-3-carboxamide structure, intended for positron emission tomography (PET) imaging of cancer tyrosine kinase, illustrates the potential of carboxamide derivatives in cancer diagnosis (Wang et al., 2005).
DNA Interaction and Gene Expression Control
- Pyrrole(H) Based Polyamides for DNA Recognition : N-Methylpyrrole-2-carboxamide, a component of polyamides, can target specific DNA sequences in the minor groove, impacting gene expression. Such polyamides have potential as medicinal agents in diseases like cancer (Chavda et al., 2010).
Synthesis of Novel Compounds and Materials
- Copper(II) Complexes with Carboxamide Units : The synthesis of new pentacoordinate ligands containing pyridine 2-carboxamide units and their application in creating Cu(II) complexes demonstrates the role of carboxamides in material chemistry (Rowland et al., 2001).
Pharmaceutical Co-crystals and Drug Design
- Carboxamide-pyridine N-oxide Heterosynthons in Co-crystals : These heterosynthons, formed by carboxamide-pyridine N-oxide interactions, are significant in pharmaceutical co-crystal formation, influencing drug properties and design (Reddy et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethylpyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-3-4-8-5-6/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLOKZZHINFHNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.